2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate
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Overview
Description
2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate is a chemical compound with the molecular formula C12H22N2O2. It is commonly used as a synthesis reagent and a pharmaceutical intermediate. This compound is known for its unique spiro structure, which contributes to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate typically involves the reaction of 2-amino-6-azaspiro[3.4]octane-6-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-Aza-Spiro[3.4]Octane: This compound has a similar spiro structure but contains an oxygen atom in place of a carbon atom.
6-Oxa-2-Aza-Spiro[3.4]Octane Oxalate: Similar in structure but with different functional groups.
Uniqueness
2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate is unique due to its specific spiro structure and the presence of both amino and ester functional groups. This combination allows for diverse chemical reactivity and applications .
Properties
Molecular Formula |
C14H24N2O6 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12;3-1(4)2(5)6/h9H,4-8,13H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
KVNBOUMTGPNUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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